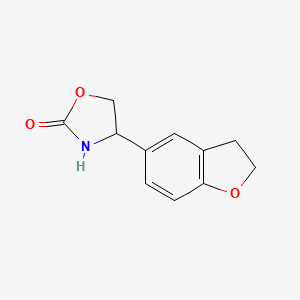

4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one

Beschreibung

Eigenschaften

Molekularformel |

C11H11NO3 |

|---|---|

Molekulargewicht |

205.21 g/mol |

IUPAC-Name |

4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H11NO3/c13-11-12-9(6-15-11)7-1-2-10-8(5-7)3-4-14-10/h1-2,5,9H,3-4,6H2,(H,12,13) |

InChI-Schlüssel |

JLJSVYITOLQBDE-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC2=C1C=C(C=C2)C3COC(=O)N3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Palladium-Catalyzed Cycloisomerization

A key step in preparing the dihydrobenzofuran portion is the palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols. This reaction proceeds under mild basic conditions and involves:

- Catalysts : PdI2 with KI or PdCl2 with KCl

- Solvent : Methanol

- Temperature : Around 40 °C

- Yields : 80–98%

This process yields 2-methylene-2,3-dihydrobenzofuran-3-ols intermediates, which can be further transformed by acid-catalyzed isomerization or nucleophilic substitution to give various 2-functionalized benzofurans.

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | PdI2 + 2KI, MeOH, 40 °C | 2-Methylene-2,3-dihydrobenzofuran-3-ols | 80–98 |

| 2 | H2SO4, DME, 25–60 °C | 2-Hydroxymethylbenzofurans | 65–90 |

| 3 | ROH + H2SO4, 25–40 °C | 2-Alkoxymethylbenzofurans | 65–98 |

Formation of the Oxazolidin-2-one Ring

The oxazolidinone ring is typically formed by cyclization involving amino alcohols and carbonyl sources such as phosgene derivatives or carbamates. For this compound, condensation reactions between the amino group and appropriate carbonyl compounds are employed.

- Common Approach : Condensation of 2,3-dihydrobenzofuran-5-yl-substituted amino alcohols with phosgene or equivalents to form the oxazolidinone ring.

- Reaction Conditions : Mild heating, inert atmosphere, and use of bases to neutralize generated acid.

- Yields and Purification : Purification by flash chromatography; yields vary depending on substrate and conditions but generally moderate to high.

Integrated Synthetic Route for this compound

A representative synthetic sequence involves:

Synthesis of 2,3-dihydrobenzofuran-5-yl amino alcohol :

- Starting from phenolic precursors, Pd-catalyzed cycloisomerization yields the dihydrobenzofuran core.

- Introduction of an amino alcohol side chain via nucleophilic substitution or reduction steps.

Cyclization to oxazolidinone :

- The amino alcohol intermediate is treated with phosgene or triphosgene under controlled conditions.

- Formation of the oxazolidin-2-one ring occurs via intramolecular cyclization.

Purification and characterization :

- Final product purified by column chromatography.

- Characterized by NMR, IR, and mass spectrometry.

Detailed Experimental Data and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pd-catalyzed cycloisomerization | PdI2 + KI, MeOH, 40 °C | 85–95 | High regioselectivity and yield |

| Amino alcohol introduction | Nucleophilic substitution or reduction | 70–80 | Requires protection/deprotection steps |

| Cyclization to oxazolidinone | Phosgene or triphosgene, base, inert atmosphere | 60–75 | Reaction monitored by TLC; flash chromatography purification |

Supporting Research Findings and Mechanistic Insights

- The palladium-catalyzed cycloisomerization is a key innovation allowing efficient and regioselective formation of the dihydrobenzofuran ring under mild conditions, minimizing side reactions.

- The oxazolidinone ring formation via phosgene derivatives is well-established, with the intramolecular cyclization favored due to the proximity of the amino and hydroxyl groups.

- Structural variations on the benzofuran or oxazolidinone rings influence biological activity, underscoring the importance of synthetic flexibility.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, providing a pathway for further functionalization.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one is a chemical compound with potential applications across various scientific and industrial fields. Its unique structure, featuring an oxazolidinone ring and a dihydrobenzofuran moiety, makes it a versatile building block for synthesizing complex molecules and exploring biological activities.

Scientific Research Applications

This compound serves as a key intermediate in synthesizing complex organic molecules, studying enzyme inhibition and protein interactions, and producing fine chemicals.

Chemistry It is utilized in the synthesis of complex organic molecules. The molecule can undergo reactions such as oxidation, reduction, and substitution, which introduce or modify functional groups, thus altering the compound’s properties. Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, lithium aluminum hydride and sodium borohydride for reduction, and halogenating agents and nucleophiles for substitution.

Biology It plays a role in studying enzyme inhibition and protein interactions. Its potential biological activities, including antibacterial, antifungal, and anticancer properties, have garnered interest in medicinal chemistry.

Industry It is employed in the production of fine chemicals and as a building block for various industrial processes. In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity, often utilizing optimized reaction conditions, including temperature control, solvent selection, and purification techniques.

This compound has potential antibacterial, antifungal, and anticancer activities.

Anticancer Activity Certain derivatives of oxazolidinones exhibit cytotoxic effects against various cancer cell lines while sparing normal cells, suggesting selective toxicity. The mechanism often involves inducing apoptosis in cancer cells.

A recent investigation into the cytotoxic effects of this compound revealed that IC50 values ranged from 15 µM to 30 µM across different cell lines (HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer)), indicating substantial anticancer potential.

Imidazopyrimidine compounds

Wirkmechanismus

The mechanism of action of 4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit, thereby preventing the formation of essential proteins . The pathways involved include the inhibition of peptidyl transferase activity, which is crucial for protein elongation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Oxazolidinone Derivatives

The following table and analysis highlight key structural analogs, their substituents, synthesis pathways, and applications:

Table 1: Comparative Analysis of Oxazolidinone Derivatives

*Molecular formula inferred from structural components.

Key Comparative Insights

Substituent Effects on Reactivity Electron-Withdrawing Groups (EWGs): The nitro group in (S)-4-(4-nitrobenzyl)oxazolidin-2-one enhances electrophilicity, facilitating reduction to amine intermediates for pharmaceuticals like Zolmitriptan . Fluorinated Chains: Perfluorinated alkyl groups (e.g., in 4-benzyl-5-heptadecafluorooctyl-oxazolidin-2-one) improve phase separation in fluorous-tag strategies, enabling efficient purification in asymmetric synthesis .

Synthetic Methodologies Cyclization with diethyl carbonate () and Pd/C hydrogenation () are standard for oxazolidinone formation. Fluoromethyl and bromo-substituted derivatives () are synthesized via transition-metal-catalyzed cross-coupling, underscoring versatility in functionalization .

Applications Pharmaceutical Intermediates: Derivatives like (S)-4-(4-nitrobenzyl)oxazolidin-2-one are critical in antimigraine drug synthesis . Chiral Auxiliaries: Fluorinated oxazolidinones enable enantioselective synthesis of complex molecules . Mechanistic Probes: The hemiaminal-forming derivative in elucidates reaction pathways for fused heterocycles .

Research Findings and Mechanistic Studies

- Fused-Ring Formation: (4S)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-(2,4,5-trifluorophenyl)oxazolidin-2-one undergoes Pd/C-catalyzed hydrogenation and acetone condensation to yield a hemiaminal-containing oxazine-oxazole fused ring, confirmed by X-ray crystallography .

- Zolmitriptan Synthesis: (S)-4-(4-nitrobenzyl)oxazolidin-2-one is reduced to an amine intermediate, which undergoes diazotization and Fischer indole cyclization to form the antimigraine drug Zolmitriptan .

- Fluorous-Tag Strategies: Fluorinated oxazolidinones facilitate asymmetric aldol reactions with >90% enantiomeric excess, leveraging fluorophobic effects for easy separation .

Biologische Aktivität

4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its antibacterial, antifungal, and anticancer activities based on various research findings.

Structure and Synthesis

The compound features an oxazolidinone ring, which is known for its role in various biological activities. The synthesis typically involves the reaction of 2,3-dihydrobenzofuran derivatives with appropriate reagents to form the oxazolidinone structure. This synthetic pathway can be optimized to enhance yield and purity.

Antibacterial Activity

Research indicates that compounds with an oxazolidinone structure can exhibit significant antibacterial properties. A study focusing on related compounds demonstrated that many derivatives were selectively active against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, while showing limited activity against Gram-negative strains .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 10 | S. aureus |

| Compound B | 15 | B. subtilis |

| Compound C | 50 | E. coli |

Antifungal Activity

The antifungal potential of oxazolidinone derivatives has also been explored. In a screening of various compounds, some demonstrated effective inhibition against fungi like Candida albicans and Aspergillus niger, with minimal inhibitory concentrations (MIC) indicating their potency .

Table 2: Antifungal Activity of Selected Compounds

| Compound | MIC (µg/mL) | Target Fungi |

|---|---|---|

| Compound D | 20 | C. albicans |

| Compound E | 25 | A. niger |

| Compound F | 30 | Pichia pastoris |

Anticancer Activity

The anticancer properties of oxazolidinones have been a focal point in drug discovery. Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines while sparing normal cells, suggesting selective toxicity . The mechanism often involves the induction of apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cells

A recent investigation into the cytotoxic effects of this compound revealed promising results:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Findings : IC50 values ranged from 15 µM to 30 µM across different cell lines, indicating substantial anticancer potential.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxazolidinones. Modifications to the benzofuran moiety or the oxazolidinone ring can significantly influence antibacterial and anticancer activities. For instance, introducing electron-donating groups has been shown to enhance activity against specific bacterial strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2,3-dihydrobenzofuran-5-yl)oxazolidin-2-one, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is typically synthesized via iridium-catalyzed allylic amination (as seen in structurally related oxazolidinones), where stereospecificity is controlled by chiral ligands and reaction solvents. For example, (E)-configured substrates in dry, degassed dichloromethane with allylamine yield high enantiomeric excess (ee) . Critical parameters include temperature (often 25–50°C), solvent polarity, and inert atmosphere to prevent side reactions. Monitoring via NMR or HPLC can validate stereochemical fidelity.

Q. How is X-ray crystallography employed to confirm the molecular structure and stereochemistry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELX programs (e.g., SHELXL for refinement), the dihydrobenzofuran and oxazolidinone moieties are resolved with precision. For example, fluorinated oxazolidinone analogs (e.g., C18H14F13NO2) were analyzed using SHELXTL to confirm bond lengths (<1.5 Å for C–O bonds) and torsional angles . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

Advanced Research Questions

Q. What strategies address contradictions in stereochemical assignments between computational predictions and experimental data (e.g., NMR vs. XRD)?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in solution vs. solid state). Use Flack’s parameter (e.g., η or x) to validate absolute configuration in XRD . For NMR, NOESY or ROESY experiments can resolve spatial proximity of protons. If DFT-calculated NMR shifts (e.g., using B3LYP/6-311+G(d,p)) conflict with experimental data, re-evaluate solvent effects or conformational sampling .

Q. How can asymmetric synthesis of this compound be optimized for high enantioselectivity in complex matrices?

- Methodological Answer : Chiral auxiliaries (e.g., fluorinated oxazolidinones) improve enantioselectivity. For instance, (4S,5S)-configured auxiliaries yield >95% ee in cycloadditions . Kinetic resolution via immobilized catalysts (e.g., Pd/C in hydrogenation) or enzymatic methods (e.g., lipases) may further enhance selectivity. Monitor intermediates via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in neurogenic inflammation?

- Methodological Answer : The compound’s benzofuran moiety suggests potential CNS activity. Use calcium flux assays in TRPV1-transfected HEK293 cells to assess receptor modulation. For neurogenic inflammation, measure CGRP (calcitonin gene-related peptide) release in trigeminal ganglia cultures. Related oxazolidinones (e.g., 4991w93) showed IC50 values <100 nM in CGRP inhibition assays .

Q. How do electronic effects of substituents on the dihydrobenzofuran ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Electron-donating groups (e.g., methoxy) on the dihydrobenzofuran enhance nucleophilic aromatic substitution (SNAr), while electron-withdrawing groups (e.g., nitro) favor Suzuki-Miyaura couplings. For example, 2,3-dihydrobenzofuran-5-boronic esters undergo Pd-catalyzed cross-coupling with aryl halides (yields: 70–90%) . DFT calculations (e.g., NBO analysis) can predict regioselectivity.

Data Contradiction and Validation

Q. How to resolve discrepancies between theoretical and experimental vibrational spectra (IR/Raman) of this compound?

- Methodological Answer : Discrepancies often stem from anharmonicity or solvent interactions. Compare experimental spectra (recorded in KBr pellets or ATR mode) with scaled DFT frequencies (e.g., ωB97XD/def2-TZVP). For oxazolidinones, the carbonyl stretch (~1750 cm⁻¹) is sensitive to hydrogen bonding—validate using DMSO-d6 vs. CDCl3 solvent studies .

Q. What crystallographic challenges arise when refining structures with pseudosymmetry or twinning?

- Methodological Answer : Pseudosymmetry in the oxazolidinone ring can lead to overfitting. Use SHELXL’s TWIN/BASF commands to model twinning. For example, a twin fraction of 0.35 was resolved for a benzodiazepine analog (R-factor: 0.032) . Validate with the Hirshfeld surface analysis to detect weak interactions (e.g., C–H···O) that stabilize conformation.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.